5-Hexenyltriethoxysilane
Overview
Description
5-Hexenyltriethoxysilane: is an organosilane compound with the molecular formula C12H26O3Si and a molecular weight of 246.42 g/mol . It is a colorless liquid that belongs to the family of organosilanes, which are widely used in various fields, including medical, environmental, and industrial research. This compound is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexenyltriethoxysilane can be synthesized through the hydrosilylation reaction of 5-hexen-1-ol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hexenyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Oxidation: It can be oxidized to form silanols and other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Oxidation: Silanols and other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Hexenyltriethoxysilane is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes .
Biology: In biological research, it is used to modify surfaces for cell culture applications and to immobilize biomolecules on various substrates .
Medicine: The compound is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility and ability to form stable coatings .
Industry: In industrial applications, this compound is used in the production of adhesives, sealants, and coatings. It enhances the mechanical properties and durability of composite materials .
Mechanism of Action
The mechanism of action of 5-Hexenyltriethoxysilane involves its ability to form covalent bonds with both organic and inorganic substrates. The triethoxysilane groups hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on surfaces. This results in the formation of a stable, durable bond that enhances the properties of the material .
Comparison with Similar Compounds
- 5-Hexenyltrimethoxysilane
- 7-Octenyltrimethoxysilane
- Allyltris(trimethylsiloxy)silane
- (5-Bicyclo[2.2.1]hept-2-enyl)ethyltrimethoxysilane
Comparison: 5-Hexenyltriethoxysilane is unique due to its specific combination of a hexenyl group and triethoxysilane functionality. This combination allows it to form strong bonds with both organic and inorganic materials, making it highly versatile. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
triethoxy(hex-5-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5H,1,6-12H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSDIOEHLMYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCC=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313200 | |
Record name | 5-Hexenyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-14-7 | |
Record name | 5-Hexenyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52034-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexenyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, triethoxy-5-hexen-1-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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